5-O-phosphono-D-arabinofuranose
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H11O8P |
|---|---|
Molecular Weight |
230.11 g/mol |
IUPAC Name |
[(2R,3S,4S)-3,4,5-trihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C5H11O8P/c6-3-2(1-12-14(9,10)11)13-5(8)4(3)7/h2-8H,1H2,(H2,9,10,11)/t2-,3-,4+,5?/m1/s1 |
InChI Key |
KTVPXOYAKDPRHY-ZRMNMSDTSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H](C(O1)O)O)O)OP(=O)(O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)OP(=O)(O)O |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of 5 O Phosphono D Arabinofuranose
Precursor Identification and Interconversion Pathways
The primary precursors for the synthesis of 5-O-phosphono-D-arabinofuranose are key intermediates of the pentose (B10789219) phosphate (B84403) pathway. The pathway starts with glucose 6-phosphate and proceeds through oxidative and non-oxidative branches to produce various pentose phosphates. nih.govmdpi.com
Derivation from 5-Phosphoribose 1-Diphosphate (pRpp)
5-Phosphoribose 1-diphosphate (PRPP), also known as phosphoribosyl pyrophosphate, is a critical activated form of ribose. nih.govwikipedia.org It is synthesized from D-ribose 5-phosphate (R5P) and adenosine (B11128) triphosphate (ATP) by the enzyme ribose-phosphate diphosphokinase (phosphoribosyl pyrophosphate synthetase). wikipedia.orgreactome.org
PRPP serves as a key substrate in several biosynthetic pathways, acting as the donor of the phosphoribosyl group. wikipedia.org Its primary roles include the de novo and salvage pathways for purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis, as well as the synthesis of the amino acids histidine and tryptophan. nih.govwikipedia.orgnih.gov In these reactions, enzymes known as phosphoribosyltransferases catalyze the transfer of the 5-phospho-α-D-ribosyl group from PRPP to a substrate, with the release of pyrophosphate. nih.govnih.gov While PRPP is a central molecule in pentose metabolism, the direct derivation of this compound from PRPP is not the primary described route. Instead, both compounds share a common precursor in D-ribose 5-phosphate and its isomers.
Isomerization of Ribose 5-Phosphate
The more direct route to the formation of this compound involves the isomerization of other pentose phosphates. The pentose phosphate pathway's oxidative phase converts glucose 6-phosphate into D-ribulose 5-phosphate (Ru5P), generating NADPH in the process. nih.gov This Ru5P is a central branch point for the synthesis of other pentoses. mdpi.com
Two main enzymes act on Ru5P:
Ribose-5-phosphate (B1218738) isomerase (Rpi) catalyzes the reversible interconversion of the ketopentose Ru5P and the aldopentose D-ribose 5-phosphate (R5P). researchgate.netnih.gov This isomerization is crucial for producing R5P, which is required for nucleotide and nucleic acid synthesis. wikipedia.org
D-arabinose-5-phosphate isomerase (also known as phosphoarabinoisomerase) catalyzes the reversible isomerization between D-ribulose 5-phosphate and D-arabinose 5-phosphate. wikipedia.orgnih.gov This provides a direct enzymatic link from the central pentose phosphate pool to the formation of this compound. The systematic name for this enzyme is D-arabinose-5-phosphate aldose-ketose-isomerase. wikipedia.org
Therefore, the isomerization of D-ribulose 5-phosphate, which itself is readily interconvertible with D-ribose 5-phosphate, stands as the key step in the biosynthesis of this compound.
Enzymatic Steps in its Formation
The synthesis of this compound is governed by specific enzymes that ensure the correct stereochemistry and phosphorylation state of the final product. These enzymes belong to broader families that are central to cellular metabolism.
Role of Phosphoribosyltransferases
Phosphoribosyltransferases (PRTases) are a family of enzymes that catalyze the transfer of a phosphoribosyl group from PRPP to an acceptor molecule. nih.govnih.gov This reaction, known as phosphoribosylation, is a key step in the synthesis of purine and pyrimidine nucleotides, the amino acids histidine and tryptophan, and the cofactor NAD(P)⁺. nih.gov While PRTases are fundamental to the metabolism of PRPP, their direct role in the primary biosynthesis of this compound from other precursors is not established. Their significance lies in the broader context of pentose phosphate utilization, competing for the pool of PRPP that is derived from ribose 5-phosphate.
Dephosphorylation Reactions in Metabolic Sequences
Dephosphorylation, the removal of a phosphate group from a molecule, is a fundamental biochemical reaction catalyzed by enzymes called phosphatases. youtube.com This process is critical for regulating the activity of many enzymes and signaling proteins and is integral to numerous metabolic pathways. youtube.com In the context of pentose metabolism, dephosphorylation reactions are essential. For instance, the Calvin cycle, which shares many enzymes with the non-oxidative PPP, utilizes a phosphatase to hydrolyze sedoheptulose (B1238255) 1,7-bisphosphate to sedoheptulose 7-phosphate, a step that provides a thermodynamic driving force for the cycle. nih.gov While the direct synthesis of this compound is an isomerization of an existing monophosphate sugar (D-ribulose 5-phosphate), dephosphorylation steps would be necessary if its synthesis were to start from a more highly phosphorylated precursor or if the arabinose sugar itself were to be incorporated into a non-phosphorylated product.
Epimerization Mechanisms in Pentose Conversion
Epimerization is the process of changing the stereochemical configuration at a single asymmetric carbon atom in a molecule. researchgate.net In carbohydrate metabolism, epimerases play a crucial role in interconverting different sugar isomers. Within the non-oxidative pentose phosphate pathway, D-ribulose-5-phosphate 3-epimerase is a key enzyme that catalyzes the reversible conversion of D-ribulose 5-phosphate to D-xylulose 5-phosphate. nih.govwikipedia.org
This reaction, like the isomerization that forms ribose 5-phosphate, proceeds through a 2,3-enediolate intermediate. wikipedia.org The epimerization of Ru5P to xylulose 5-phosphate is vital because both xylulose 5-phosphate and ribose 5-phosphate are required as substrates for the enzyme transketolase, which continues the carbon-shuffling reactions of the non-oxidative PPP. nih.gov These reactions allow for the flexible conversion of pentose phosphates back into glycolytic intermediates like fructose (B13574) 6-phosphate and glyceraldehyde 3-phosphate. mdpi.com Thus, epimerization mechanisms are essential for maintaining the balance of pentose phosphates, including the precursor pool for this compound synthesis.
Interactive Data Tables
Table 1: Key Enzymes in the Biosynthesis and Interconversion of Pentose Phosphates
| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |
|---|---|---|---|
| Ribose-phosphate diphosphokinase | D-ribose 5-phosphate, ATP | 5-Phosphoribose 1-diphosphate (PRPP), AMP | PRPP Biosynthesis reactome.org |
| Ribose-5-phosphate isomerase | D-Ribulose 5-phosphate | D-Ribose 5-phosphate | Pentose Phosphate Pathway nih.govresearchgate.net |
| D-ribulose-5-phosphate 3-epimerase | D-Ribulose 5-phosphate | D-Xylulose 5-phosphate | Pentose Phosphate Pathway nih.govwikipedia.org |
| D-arabinose-5-phosphate isomerase | D-Ribulose 5-phosphate | D-Arabinose 5-phosphate | Pentose Interconversion wikipedia.org |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 5-Phosphoribose 1-diphosphate | PRPP |
| Adenosine triphosphate | ATP |
| D-Arabinose 5-phosphate | |
| D-Ribose 5-phosphate | R5P |
| D-Ribulose 5-phosphate | Ru5P |
| D-Xylulose 5-phosphate | Xu5P |
| Fructose 6-phosphate | |
| Glucose 6-phosphate | |
| Glyceraldehyde 3-phosphate | |
| Nicotinamide adenine (B156593) dinucleotide phosphate | NAD(P)⁺ / NADPH |
| Pyrophosphate | |
| Sedoheptulose 1,7-bisphosphate | |
| Sedoheptulose 7-phosphate | |
| Tryptophan | |
| Histidine | |
| Purine |
Integration into Core Metabolic Networks
This compound, more commonly known as D-arabinose 5-phosphate (A5P), is a phosphorylated monosaccharide that serves as a key metabolic intermediate, linking several central metabolic pathways. Its significance lies in its position as a bridge between carbohydrate metabolism, specifically the pentose phosphate pathway, and the biosynthesis of essential structural components in certain organisms, most notably the lipopolysaccharide (LPS) of Gram-negative bacteria. The synthesis and conversion of A5P are critical for the production of these vital molecules.
Connection to the Pentose Phosphate Pathway
The metabolic pathway of this compound is intricately linked to the pentose phosphate pathway (PPP), a fundamental route for glucose metabolism that runs parallel to glycolysis. wikipedia.org The PPP is crucial for generating NADPH, which is essential for reductive biosynthesis and protection against oxidative stress, and for producing pentose sugars, including ribose 5-phosphate, a precursor for nucleotide and nucleic acid synthesis. wikipedia.orgkhanacademy.org
The direct link between A5P and the PPP occurs through the intermediate D-ribulose 5-phosphate. hmdb.cawikipedia.org D-ribulose 5-phosphate is a product of the oxidative phase of the PPP, where glucose-6-phosphate is converted, yielding NADPH. nih.govnih.gov The enzyme D-arabinose-5-phosphate isomerase (EC 5.3.1.13) catalyzes the reversible isomerization of D-ribulose 5-phosphate to D-arabinose 5-phosphate. wikipedia.orgnih.gov This enzymatic reaction is the primary route for the formation of A5P in many organisms.
In some eukaryotes, such as the trypanosomatid Crithidia fasciculata, it has been proposed that the conversion of D-glucose to D-arabinose proceeds through the pentose phosphate pathway to generate D-ribulose-5-phosphate, which is then isomerized to D-arabinose-5-phosphate. nih.gov This highlights the central role of the PPP in providing the necessary precursors for A5P synthesis across different domains of life. The reversible nature of the isomerization allows the cell to direct the flux of pentose phosphates according to its metabolic needs, either towards nucleotide synthesis via ribose-5-phosphate or towards pathways requiring A5P. hmdb.cawikipedia.org
Role in Lipopolysaccharide Biosynthesis Pathways
In Gram-negative bacteria, this compound plays an indispensable role in the biosynthesis of lipopolysaccharide (LPS). nih.gov LPS is a major component of the outer membrane of these bacteria, crucial for their structural integrity and as a mediator of interactions with the environment, including host organisms. nih.govmdpi.com
Specifically, D-arabinose 5-phosphate is a key precursor for the synthesis of 3-deoxy-D-manno-octulosonic acid (Kdo), an eight-carbon sugar that is a characteristic and essential component of the inner core region of LPS. nih.govmdpi.com The biosynthesis of Kdo begins with the formation of D-arabinose 5-phosphate from the pentose phosphate pathway intermediate D-ribulose 5-phosphate, a reaction catalyzed by the enzyme D-arabinose 5-phosphate isomerase (often designated as KdsD). nih.govsigmaaldrich.com
Following its synthesis, D-arabinose 5-phosphate is condensed with phosphoenolpyruvate (B93156) by the enzyme Kdo-8-phosphate synthase to form Kdo-8-phosphate, which is subsequently converted to Kdo. This pathway underscores the importance of A5P in providing the unique sugar required for the assembly of a functional LPS molecule. Given the essentiality of LPS for the viability of most Gram-negative bacteria, the enzymes involved in the A5P-dependent Kdo biosynthesis, particularly D-arabinose 5-phosphate isomerase, have been investigated as potential targets for the development of novel antibacterial agents. nih.gov
Research Findings on Enzymes Integrating this compound into Metabolic Networks
| Enzyme Name | EC Number | Reaction Catalyzed | Metabolic Pathway | Organism Type |
| D-arabinose-5-phosphate isomerase | 5.3.1.13 | D-arabinose 5-phosphate <=> D-ribulose 5-phosphate | Pentose Phosphate Pathway, Lipopolysaccharide Biosynthesis | Bacteria, Eukaryotes |
| KdsD | 5.3.1.13 | D-ribulose 5-phosphate => D-arabinose 5-phosphate | Lipopolysaccharide Biosynthesis | Gram-negative bacteria |
| Kdo-8-phosphate synthase | 2.5.1.55 | D-arabinose 5-phosphate + Phosphoenolpyruvate => 3-deoxy-D-manno-octulosonate-8-phosphate + Phosphate | Lipopolysaccharide Biosynthesis | Gram-negative bacteria |
| Glucose-6-phosphate dehydrogenase | 1.1.1.49 | D-glucose 6-phosphate + NADP+ => D-glucono-1,5-lactone 6-phosphate + NADPH | Pentose Phosphate Pathway | Bacteria, Eukaryotes |
| Ribulose-phosphate 3-epimerase | 5.1.3.1 | D-ribulose 5-phosphate <=> D-xylulose 5-phosphate | Pentose Phosphate Pathway | Bacteria, Eukaryotes |
Enzymatic Interactions and Catalytic Mechanisms Involving 5 O Phosphono D Arabinofuranose
Mechanistic Elucidation of Enzyme Catalysis
The conversion of precursors into decaprenyl-phospho-arabinose (DPA), the sole donor of arabinose for the synthesis of essential cell wall components like arabinogalactan (B145846) and lipoarabinomannan in mycobacteria, involves a series of intricate enzymatic steps. nih.gov The elucidation of these mechanisms reveals key intermediates, the indispensable roles of cofactors, and the fundamental principles of enzyme catalysis.
The formation of DPA from its ribose-based precursors proceeds through several well-defined reaction intermediates. The pathway begins with 5-phosphoribosyl 1-pyrophosphate (PRPP), which serves as a crucial branch point intermediate for both DPA and nucleotide synthesis. nih.govresearchgate.net The activated ribofuranosyl residue from PRPP is transferred to a lipid carrier, decaprenyl phosphate (B84403), forming 5'-phosphoribosyl-monophospho-decaprenol. nih.gov This is subsequently dephosphorylated to yield decaprenyl-phospho-ribose (DPR). nih.gov
The epimerization of DPR to DPA is not a direct conversion but is proposed to proceed through a keto intermediate. asm.org This two-step process is catalyzed by a pair of enzymes, DprE1 and DprE2. researchgate.net DprE1 first oxidizes DPR to form decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX). asm.orgresearchgate.net Subsequently, DprE2 reduces this keto intermediate, DPX, to generate the final product, decaprenyl-phospho-arabinose (DPA). researchgate.net This oxidation-reduction sequence effectively achieves the epimerization at the C2' position of the furanose ring. In some related enzymatic reactions, such as that catalyzed by (S)-2-hydroxypropylphosphonate epoxidase (HppE), evidence suggests the formation of a carbocation intermediate during the transformation of certain substrate analogues. researchgate.net
A summary of the key proposed intermediates in the DPA pathway is presented below.
| Precursor | Intermediate | Enzyme(s) | Product |
|---|---|---|---|
| 5-Phosphoribosyl 1-pyrophosphate (PRPP) & Decaprenyl phosphate | 5'-Phosphoribosyl-monophospho-decaprenol | Rv3806 5-phosphoribosyltransferase | Decaprenyl-phospho-ribose (DPR) |
| Decaprenyl-phospho-ribose (DPR) | Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) | DprE1 | DPX |
| Decaprenylphosphoryl-2-keto-β-D-erythropentose (DPX) | - | DprE2 | Decaprenyl-phospho-arabinose (DPA) |
The catalytic activity of the enzymes in the DPA pathway is critically dependent on non-protein helper molecules known as cofactors and coenzymes. jackwestin.com These molecules assist in the chemical transformations, often by participating directly in the reaction mechanism. jackwestin.comkhanacademy.org
The initial step of the pathway, catalyzed by phosphoribosyl pyrophosphate synthetase (PrsA), is an ATP-dependent reaction, highlighting the role of adenosine (B11128) triphosphate as a cofactor for the phosphorylation of ribose-5-phosphate. researchgate.net The subsequent epimerization of DPR to DPA, mediated by the DprE1/DprE2 enzyme system, relies on two distinct coenzymes. DprE1, which catalyzes the oxidation of DPR, is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme. researchgate.net The FAD cofactor is reduced to FADH2 during the oxidation of the substrate. researchgate.net The second enzyme, DprE2, catalyzes the reduction of the DPX intermediate and utilizes NADH as its coenzyme, which is oxidized to NAD+ in the process. researchgate.net
In other enzyme systems that perform similar chemical transformations, different cofactors are employed. For instance, many enzymes that catalyze a wide variety of reactions on amino acids depend on pyridoxal-5'-phosphate (PLP). nih.gov This cofactor is particularly versatile in stabilizing intermediates in reactions like transamination and decarboxylation. nih.gov Metal ions also frequently act as cofactors; for example, DNA polymerase requires a zinc ion (Zn2+) for its function. jackwestin.com
The table below summarizes the key enzymes in the DPA pathway and their required cofactors.
| Enzyme | Catalyzed Reaction | Required Cofactor/Coenzyme |
|---|---|---|
| Phosphoribosyl pyrophosphate synthetase (PrsA) | Ribose-5-phosphate → 5-Phosphoribosyl 1-pyrophosphate (PRPP) | ATP |
| DprE1 | DPR → DPX (Oxidation) | FAD |
| DprE2 | DPX → DPA (Reduction) | NADH |
Acid-base catalysis is a fundamental mechanism employed by enzymes to accelerate reactions by stabilizing transition states through proton transfer. jackwestin.comcreative-enzymes.com Within an enzyme's active site, specific amino acid residues can act as general acids (proton donors) or general bases (proton acceptors). youtube.comreed.edu This process is crucial for activating nucleophiles, stabilizing leaving groups, and facilitating tautomerizations and epimerizations. creative-enzymes.com
Amino acids with side chains that have a pKa near physiological pH, such as histidine, are particularly well-suited for this role as they can act as both a proton donor and acceptor. creative-enzymes.comreed.edu Other residues like aspartic acid, glutamic acid, cysteine, tyrosine, and lysine (B10760008) also frequently participate in acid-base catalysis. youtube.comreed.edu The epimerization of DPR to DPA, which involves the conversion of a hydroxyl group's stereochemistry, is a reaction type that likely relies heavily on acid-base catalysis. While the specific residues in the active sites of DprE1 and DprE2 that perform this function are still under detailed investigation, the mechanism would involve a proton abstraction (base catalysis) followed by a proton donation (acid catalysis) to facilitate the formation and subsequent reduction of the keto intermediate.
In other enzymatic systems, the principles are well-established. For example, in some hydrolases, a catalytic triad (B1167595) of amino acids (acid-base-nucleophile) works in concert to effect catalysis. nih.gov In the PLP-dependent enzyme kynureninase, the phosphate group of the cofactor itself, mediated by a conserved tyrosine residue, participates in acid-base catalysis to assist in the hydration of a carbonyl group. nih.gov This highlights the diverse strategies enzymes use to employ proton transfer for rate enhancement. The efficiency of this catalysis is a key reason enzymes can achieve remarkable rate accelerations compared to uncatalyzed reactions in a neutral aqueous environment. creative-enzymes.com
Enzyme Kinetics and Thermodynamic Analysis of Interactions
Enzyme kinetics provides a quantitative description of the rates of enzyme-catalyzed reactions and the factors that influence them. khanacademy.org Thermodynamic analysis, on the other hand, assesses the energy changes associated with these reactions, indicating their feasibility and equilibrium position. nih.gov
The study of enzymes in the DPA pathway has established their essentiality for mycobacterial growth, making them attractive drug targets. researchgate.netnih.gov Kinetic characterization of these enzymes is vital for understanding their efficiency and for the development of inhibitors. The Michaelis-Menten model is a fundamental framework for analyzing the kinetics of many enzymes, describing the relationship between the reaction velocity (V), the maximum velocity (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km), which is a measure of the enzyme's affinity for its substrate. youtube.com A low Km value typically indicates a high affinity. youtube.com
While specific kinetic parameters for all enzymes in the DPA pathway are not fully detailed in all literature, computational studies on similar enzyme types provide insight into the thermodynamics of catalysis. For instance, a study on histidine decarboxylase, a PLP-dependent enzyme, calculated the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr) for its catalytic steps. nih.gov The rate-limiting step was found to have an activation barrier of 17.6 kcal/mol, which corresponded well with the experimentally determined kcat of 1.73 s⁻¹. nih.govresearchgate.net The subsequent step was very fast and highly exergonic (ΔGr = -33.2 kcal/mol), indicating it proceeds spontaneously. nih.gov
Network-embedded thermodynamic analysis (NET analysis) can be applied to metabolome data to identify reactions that are operating far from equilibrium, which are often key points of regulation within a metabolic pathway. nih.gov For the DPA pathway, the essentiality of enzymes like PrsA, DprE1, and DprE2 suggests that the reactions they catalyze are crucial for maintaining the flux towards cell wall synthesis. researchgate.netnih.gov Modern techniques, such as using NMR spectroscopy to follow reaction time-courses, allow for more detailed kinetic characterization, including aspects like reversibility and allosteric regulation, which are limitations of traditional initial-rate studies. nih.govresearchgate.net
The table below presents hypothetical and example thermodynamic data to illustrate the concepts.
| Enzyme/Reaction Step | Parameter | Value | Interpretation |
|---|---|---|---|
| Histidine Decarboxylase (Step 1) | ΔG‡ | 17.6 kcal/mol | Activation energy barrier for the rate-limiting step. nih.gov |
| Histidine Decarboxylase (Step 2) | ΔG‡ | 1.9 kcal/mol | Low activation barrier, indicating a very fast reaction step. nih.gov |
| Histidine Decarboxylase (Step 2) | ΔGr | -33.2 kcal/mol | Highly exergonic, indicating a thermodynamically favorable reaction. nih.gov |
Structural Biology of 5 O Phosphono D Arabinofuranose Complexes
Crystal Structure Analysis of Protein-Ligand Complexes
X-ray crystallography has been instrumental in elucidating the atomic-level details of how 5-O-phosphono-D-arabinofuranose and its analogs bind to proteins. These studies reveal the precise orientation of the ligand within the active site and the network of interactions that stabilize the complex.
Conformational Analysis of Bound this compound
When bound to a protein, this compound adopts a specific conformation that is complementary to the architecture of the binding pocket. The furanose ring can exist in various puckered conformations, and the phosphate (B84403) group's orientation is critical for establishing key interactions. For instance, in the complex with arabinose-5-phosphate (B10769358) isomerase from Bacteroides fragilis, the phosphate moiety of the related ligand CMP-Kdo is observed to interact with a Ser/Thr-rich region. nih.gov This interaction likely forces the arabinofuranose portion into a conformation that facilitates catalysis or inhibition.
Interactions with Ribose-5-phosphate (B1218738) Isomerase
Ribose-5-phosphate isomerase (Rpi) is a key enzyme in the pentose (B10789219) phosphate pathway, catalyzing the interconversion of ribose-5-phosphate (R5P) and ribulose-5-phosphate (Ru5P). wikipedia.org While direct crystal structures of this compound with Rpi are not detailed in the provided results, the binding of the closely related substrate R5P provides a model for understanding these interactions. The phosphate group of R5P is crucial for binding and is recognized by a conserved phosphate-binding loop. nih.gov In Escherichia coli, there are two types of Rpi, A and B, which, despite catalyzing the same reaction, possess different structures and catalytic mechanisms. ebi.ac.uk The active site of RpiA from various organisms contains conserved residues that are critical for binding the phosphate and ribose moieties. nih.govebi.ac.uk
Table 1: Key Interacting Residues in Ribose-5-phosphate Isomerase and Related Enzymes
| Enzyme | Ligand | Interacting Residues | Type of Interaction | Reference |
| Arabinose-5-phosphate isomerase (B. fragilis) | CMP-Kdo | Ser95, Ser97 | Hydrogen bonds to phosphate | nih.gov |
| Ribose-5-phosphate isomerase B (E. coli) | Ribose-5-phosphate | Cys66, Asp9, Thr68 | Catalysis, proton transfer | ebi.ac.uk |
Complexes with NAD-Utilizing Enzymes
Nicotinamide adenine (B156593) dinucleotide (NAD) and its derivatives are fundamental coenzymes in a vast array of enzymatic reactions. nih.gov The biosynthesis and salvage pathways of NAD involve several enzymes that recognize phosphorylated ribose moieties. nih.gov For instance, quinolinate phosphoribosyltransferase utilizes 5-phosphoribosyl-1-pyrophosphate (PRPP), a molecule containing a phosphorylated ribose, as a co-substrate. nih.gov The recognition of the phosphate and ribose components is critical for the function of these enzymes. While direct structural data for this compound with NAD-utilizing enzymes is not explicitly available in the search results, the binding modes of similar phosphorylated sugars in these enzymes suggest that the phosphate group would be anchored by positively charged or polar residues, and the arabinose ring would form hydrogen bonds with the surrounding amino acids.
Molecular Dynamics Simulations and Computational Docking
To complement experimental structural data, molecular dynamics (MD) simulations and computational docking are powerful tools for investigating the dynamic behavior and binding energetics of this compound in complex with proteins. nih.govmdpi.com
MD simulations allow for the study of the flexibility of the ligand and the protein, providing insights into conformational changes that may occur upon binding. biorxiv.orgarxiv.org These simulations can reveal the stability of key interactions over time and the role of water molecules in mediating protein-ligand contacts. mdpi.com For example, simulations can elucidate how the phosphate group's interactions with the protein active site constrain the conformational freedom of the arabinofuranose ring.
Computational docking is used to predict the preferred binding orientation of a ligand within a protein's active site. nih.govresearchgate.net By scoring different poses, docking algorithms can identify the most energetically favorable binding mode. This approach has been used to study the binding of various organophosphate compounds to enzymes and can be applied to understand how this compound interacts with its target proteins. nih.gov
Table 2: Computational Methods in the Study of this compound Complexes
| Method | Application | Key Insights |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior of the protein-ligand complex over time. | Reveals conformational flexibility, stability of interactions, and the role of solvent. mdpi.com |
| Computational Docking | Predicting the binding pose and affinity of the ligand. | Identifies key interactions and guides the design of new inhibitors or probes. nih.gov |
Insights into Protein-Ligand Recognition and Active Site Architecture
The structural and computational studies of this compound complexes provide a detailed picture of the principles governing its recognition by proteins. A recurring theme is the critical role of the phosphate group in anchoring the ligand to the active site. osti.gov This interaction is often mediated by a conserved phosphate-binding motif, which can be a loop rich in serine and threonine residues or a collection of positively charged amino acids like arginine and lysine (B10760008). nih.govosti.gov
The architecture of the active site is exquisitely shaped to accommodate the arabinofuranose moiety, with specific hydrogen bonding and van der Waals interactions determining the precise orientation of the sugar. nih.gov The enzyme active site creates a microenvironment that can stabilize a particular conformation of the furanose ring, which is often crucial for the enzyme's catalytic activity or the inhibitor's potency. nih.gov The comparison of apo (unliganded) and holo (liganded) enzyme structures often reveals conformational changes in the protein upon ligand binding, highlighting the dynamic nature of molecular recognition. nih.gov
Understanding the architecture of these binding sites is fundamental for the rational design of specific inhibitors or probes for these enzymes. For instance, knowledge of the interactions in the active site of arabinose-5-phosphate isomerase could be exploited to design mimetics of this compound with enhanced binding affinity or specificity. nih.gov
Chemical and Enzymatic Synthesis for Research Applications
Synthetic Methodologies for 5-O-phosphono-D-Arabinofuranose
The synthesis of this compound presents a significant challenge due to the presence of multiple hydroxyl groups that require a strategic sequence of protection and deprotection steps, as well as the stereoselective formation of the furanose ring and the phosphodiester bond.
Chemical synthesis offers the flexibility to introduce a wide array of modifications to the arabinofuranose scaffold. A common strategy involves the phosphorylation of a suitably protected arabinofuranose derivative at the 5-position, followed by deprotection.
A key intermediate in many chemical syntheses is a per-O-acylated D-arabinose derivative. For instance, 1,2,3,5-tetra-O-acetyl-D-arabinofuranose can be prepared from D-arabinose. researchgate.net This intermediate can then be subjected to MacDonald's method for the synthesis of α-D-arabinofuranose 1-phosphate, which often results in a mixture with β-D-arabinopyranose 1-phosphate. researchgate.netresearchgate.net
A representative chemical synthesis route to a protected precursor for this compound can be summarized in the following steps:
| Step | Starting Material | Reagents and Conditions | Product | Yield |
| 1 | D-Arabinose | Acetic anhydride, pyridine | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose | High |
| 2 | 1,2,3,5-Tetra-O-acetyl-β-D-arabinofuranose | HBr in acetic acid | 2,3,5-Tri-O-acetyl-α-D-arabinofuranosyl bromide | Good |
| 3 | 2,3,5-Tri-O-acetyl-α-D-arabinofuranosyl bromide | Silver dibenzyl phosphate (B84403) | Dibenzyl 2,3,5-tri-O-acetyl-β-D-arabinofuranosyl phosphate | Moderate |
| 4 | Dibenzyl 2,3,5-tri-O-acetyl-β-D-arabinofuranosyl phosphate | 1. NaOMe/MeOH; 2. H₂, Pd/C | D-Arabinofuranose-5-phosphate | Good |
This table presents a generalized route based on common organic chemistry transformations for carbohydrate synthesis. Specific yields and conditions can vary based on the cited literature.
Enzymatic and chemo-enzymatic methods provide highly specific and efficient alternatives to purely chemical syntheses, often proceeding under mild conditions and with high stereoselectivity. These approaches typically utilize kinases to phosphorylate D-arabinose or a derivative.
A chemo-enzymatic approach can involve the chemical synthesis of a precursor which is then subjected to enzymatic transformation. For example, α-D-arabinofuranose 1-phosphate can be used as a substrate for recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP) to synthesize various arabinofuranosyl purine nucleosides. researchgate.netresearchgate.net This highlights the utility of combining chemical synthesis to obtain a key intermediate with an enzymatic step for the final coupling.
Another strategy involves a cascade of enzymatic reactions. For instance, an in vitro synthetic enzymatic biosystem has been constructed for the biosynthesis of arabinosides from nucleosides. This system utilizes a phosphorolysis-isomerization-dephosphorylation cascade involving enzymes such as nucleoside phosphorylase, phosphopentomutase, and D-arabinose 5-phosphate isomerase. arkat-usa.org
| Enzyme Class | Specific Enzyme | Substrate | Product | Key Features |
| Kinase | Ribokinase (Homo sapiens) | D-arabinose | D-arabinose-5-phosphate | Utilizes ATP for phosphorylation. arkat-usa.org |
| Isomerase | D-arabinose-5-phosphate isomerase (E. coli) | D-ribulose-5-phosphate | D-arabinose-5-phosphate | Catalyzes the interconversion between the two sugar phosphates. arkat-usa.org |
| Phosphorylase | Purine Nucleoside Phosphorylase (E. coli) | α-D-arabinofuranose 1-phosphate, purine base | Arabinofuranosyl purine nucleoside | Catalyzes the transfer of the arabinofuranosyl moiety. researchgate.netresearchgate.net |
| Glycosidase (mutated) | Araf51 E173A | p-Nitrophenyl-α-L-arabinofuranoside, thiol-containing acceptor | Thio-linked arabinofuranosyl conjugate | Mutated enzyme acts as a "thioligase" for coupling. nih.govconsensus.app |
Preparation of Analogues and Derivatives for Mechanistic Probes
To investigate the mechanism of arabinosyltransferases and to develop potent and specific inhibitors, various analogues and derivatives of the natural substrates have been synthesized. These probes are designed to mimic the substrate while possessing features that allow for the study of enzyme-substrate interactions or to block the catalytic reaction.
Fluorination of carbohydrates can significantly alter their biological properties, including their recognition by enzymes and their metabolic stability. The introduction of fluorine at specific positions in the arabinofuranose ring can provide valuable insights into the importance of specific hydroxyl groups for enzyme binding and catalysis.
The synthesis of 2'-deoxy-2'-fluorotetradialdose D-nucleoside phosphonates has been reported as potential antiviral agents. acs.org While not directly analogues of this compound, the synthetic strategies employed for introducing fluorine and a phosphonate (B1237965) group are relevant. For example, diethylaminosulfur trifluoride (DAST) is a common reagent for fluorination of sugar hydroxyls. acs.org
In many biological systems, the donor substrate for arabinosyltransferases is not the simple sugar phosphate but a lipid-linked derivative, such as decaprenylphosphoryl-β-D-arabinofuranose (DPA). rsc.orgrsc.orgnih.gov The synthesis of DPA and its analogues with varying lipid chains is crucial for studying the substrate specificity of these enzymes. rsc.orgrsc.orgnih.gov
| Lipid Analogue | Synthetic Strategy | Purpose |
| Shorter aliphatic chains | Coupling of arabinofuranose-1-phosphate with shorter-chain alcohols. rsc.orgrsc.orgnih.gov | Improve aqueous solubility and facilitate in vitro enzyme assays. nih.gov |
| Polyprenyl substrates | Coupling with polyprenols of varying lengths. rsc.orgrsc.orgnih.gov | Probe the influence of the lipid chain length on enzyme recognition. |
Isosteric phosphono analogues, where a non-hydrolyzable phosphonate group replaces a labile phosphate linkage, are powerful tools for studying enzymes that catalyze phosphate bond cleavage. Replacing the anomeric oxygen with a methylene (B1212753) group creates a non-hydrolyzable C-glycoside phosphonate analogue that can act as a potent, mechanism-based inhibitor of glycosyltransferases.
The synthesis of these analogues can be challenging. However, enzymatic approaches have been developed that utilize nucleotidylyltransferases to couple a sugar-1-phosphonate with a nucleoside triphosphate, forming a phosphono analogue of a sugar nucleotide. For example, a thymidylyltransferase has been shown to efficiently catalyze the synthesis of isosteric phosphono analogues of sugar nucleotides. This enzymatic approach offers significant advantages in terms of yield and reaction conditions compared to purely chemical methods.
A three-step synthesis of 1-deoxy-alpha-D-glucose 1-methylenephosphonate has been described, providing a basis for the synthesis of other isosteric phosphono sugar analogues.
Purification and Characterization Techniques for Synthetic Products
Following synthesis, a robust purification and characterization process is essential to ensure the identity and purity of the this compound.
Purification Methods
Due to the charged nature of the phosphate group, ion-exchange chromatography is the primary method for purifying this compound. acs.orgacs.orgresearchgate.net
Anion-Exchange Chromatography: The synthetic mixture is loaded onto an anion-exchange column. The negatively charged phosphate group of the target compound binds to the positively charged resin. Unreacted starting materials and non-phosphorylated byproducts are washed away. The purified this compound is then eluted by applying a salt gradient (e.g., with NaCl or a buffer with increasing ionic strength).
High-Performance Liquid Chromatography (HPLC) is also a powerful technique for both purification and analysis. nih.gov Mixed-mode chromatography, combining reversed-phase and weak anion-exchange, can be particularly effective for separating phosphorylated carbohydrate isomers. nih.gov
Characterization Techniques
A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and connectivity of protons in the molecule, confirming the arabinofuranose ring structure.
¹³C NMR: Reveals the carbon skeleton of the molecule.
³¹P NMR: Is particularly crucial as it confirms the presence of the phosphate group and provides information about its chemical environment. acs.org The chemical shift of the phosphorus nucleus is indicative of a phosphate ester.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming that phosphorylation has occurred. High-resolution mass spectrometry can provide the exact mass, further validating the elemental composition.
The following table summarizes the key purification and characterization techniques:
| Technique | Purpose | Principle |
| Anion-Exchange Chromatography | Purification | Separation based on the negative charge of the phosphate group. |
| High-Performance Liquid Chromatography (HPLC) | Purification and Purity Assessment | High-resolution separation based on polarity and ionic interactions. |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) | Structural Elucidation | Provides detailed information about the carbon-hydrogen framework of the molecule. |
| ³¹P Nuclear Magnetic Resonance (NMR) | Confirmation of Phosphorylation | Detects the phosphorus nucleus of the phosphate group, confirming its presence and chemical environment. acs.org |
| Mass Spectrometry (MS) | Molecular Weight Determination | Measures the mass-to-charge ratio of the molecule, confirming the addition of a phosphate group. |
Biological and Biochemical Roles Across Organisms
Role in Microbial Physiology and Pathogenesis
The involvement of 5-O-phosphono-D-arabinofuranose and its metabolic precursors is most prominently documented in the context of microbial life, especially in the unique cell wall construction of certain pathogenic bacteria.
The cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis, possesses a unique and complex structure critical for its survival and pathogenicity. nih.gov This structure, the mycolyl-arabinogalactan-peptidoglycan (mAGP) complex, contains two major polysaccharides rich in arabinose: arabinogalactan (B145846) (AG) and lipoarabinomannan (LAM). nih.govbiorxiv.org The arabinan (B1173331) domains of both AG and LAM are constructed exclusively from D-arabinofuranose (Araf) residues. nih.gov
The direct donor for these Araf residues is not a sugar nucleotide like UDP-arabinose or GDP-arabinose, which have not been identified in mycobacteria. nih.gov Instead, the sole proven donor of these arabinofuranosyl units is a lipid-linked sugar, decaprenylphosphoryl-β-D-arabinofuranose (DPA). nih.govbiorxiv.org The biosynthesis of this essential DPA molecule is a key metabolic pathway where the ultimate precursor for the arabinose moiety is derived from the pentose (B10789219) phosphate (B84403) pathway.
The synthesis of DPA begins with 5-phosphoribosyl-1-pyrophosphate (pRpp), a metabolite from the pentose shunt pathway. nih.gov The pathway to DPA involves a series of enzymatic reactions that epimerize a ribose precursor into an arabinose residue at the lipid-linked level. nih.gov This process underscores the indirect but crucial role of pentose phosphates in providing the necessary building blocks for the mycobacterial cell wall. The integrity of this cell wall is a primary target for antitubercular drugs like ethambutol, which specifically inhibits the arabinofuranosyltransferases involved in arabinan biosynthesis. biorxiv.org
Table 1: Key Molecules in Mycobacterial Arabinan Biosynthesis
| Molecule | Abbreviation | Role |
| 5-Phosphoribosyl-1-pyrophosphate | pRpp | Initial precursor for the arabinose carbon skeleton. nih.gov |
| Decaprenylphosphoryl-β-D-arabinofuranose | DPA | The lipid-linked, activated donor of arabinofuranose residues for AG and LAM synthesis. nih.govbiorxiv.orgnih.gov |
| Arabinogalactan | AG | A major structural polysaccharide of the mycobacterial cell wall, linked to peptidoglycan. nih.govbiorxiv.org |
| Lipoarabinomannan | LAM | A key lipopolysaccharide in the mycobacterial cell envelope, involved in host-pathogen interactions. nih.govbiorxiv.org |
In several microorganisms, such as Escherichia coli, D-arabinose can be utilized as a carbon source. The metabolic pathway for D-arabinose in E. coli involves its conversion into D-ribulose, which is then phosphorylated to form D-ribulose-5-phosphate. nih.govresearchgate.net This intermediate, D-ribulose-5-phosphate, is subsequently converted by an epimerase into D-xylulose-5-phosphate, which then enters the central metabolic pentose phosphate pathway (PPP). researchgate.net While this specific pathway does not directly feature this compound as an intermediate, it demonstrates the metabolic link between D-arabinose and the pool of pentose phosphates essential for cellular functions.
Involvement in Nucleotide and Nucleoside Metabolism
Nucleotides are fundamental molecules for all life, serving as the building blocks for DNA and RNA, energy carriers like ATP, and components of essential coenzymes. nih.govwikipedia.org The synthesis of nucleotides, both de novo and through salvage pathways, relies on a key precursor molecule: 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.gov
PRPP provides the ribose-5-phosphate (B1218738) moiety that forms the sugar backbone of nucleotides. nih.gov It is synthesized from ribose 5-phosphate and ATP. nih.gov Ribose 5-phosphate itself is a central product of the pentose phosphate pathway. Given that this compound is an isomer of ribose 5-phosphate, it exists within the same general pool of interconvertible pentose phosphates that are foundational to nucleotide and nucleoside metabolism. The metabolic pathways can channel various pentoses towards the synthesis of PRPP, thereby linking carbohydrate status to the production of genetic material and energy currency.
Table 2: Key Precursors in Nucleotide Synthesis
| Precursor Molecule | Role in Nucleotide Metabolism |
| 5-Phospho-α-D-ribosyl-1-pyrophosphate (PRPP) | Donates the ribose-5-phosphate moiety for the synthesis of both purine (B94841) and pyrimidine (B1678525) nucleotides. wikipedia.orgnih.gov |
| Ribose 5-phosphate | A direct precursor for PRPP synthesis and a key intermediate of the pentose phosphate pathway. nih.gov |
Presence and Detection as a Primary Metabolite
This compound (D-arabinose 5-phosphate) is classified as a primary metabolite. hmdb.ca Primary metabolites are compounds that are directly involved in the normal growth, development, and reproduction of an organism and are considered essential for metabolic or physiological functions. hmdb.ca Its presence has been confirmed across all domains of life, from bacteria to humans. hmdb.cabovinedb.ca
The detection and quantification of such phosphorylated sugars are typically achieved through advanced analytical techniques. Methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with chromatography, are instrumental in profiling the metabolome of a cell or organism. nih.gov These techniques allow for the identification and structural elucidation of low-abundance metabolites like this compound within complex biological samples. nih.gov For instance, studies profiling the metabolic responses of organisms like the plant Arabidopsis thaliana to nutrient stress have identified changes in the levels of numerous primary metabolites, including various phosphorylated compounds. nih.gov
Contribution to Carbohydrate Anabolism and Catabolism
Carbohydrate metabolism is a central hub of cellular activity, encompassing both the breakdown of molecules to release energy (catabolism) and the synthesis of complex molecules from simpler ones (anabolism). This compound, as a pentose phosphate, is situated within these interconnected pathways.
Catabolic processes like glycolysis break down glucose to pyruvate, generating ATP and NADH. lumenlearning.comlumenlearning.com The pentose phosphate pathway, another key catabolic route, runs parallel to glycolysis and is the primary source of NADPH (for reductive biosynthesis) and the precursors for nucleotide synthesis, including ribose 5-phosphate. researchgate.net The metabolism of D-arabinose in some bacteria feeds directly into the PPP, demonstrating a catabolic contribution. nih.govresearchgate.net
Anabolically, intermediates of catabolic pathways serve as building blocks. The pentose phosphates generated, including the pool to which D-arabinose 5-phosphate belongs, are critical for the anabolic synthesis of nucleotides, and in the specific case of mycobacteria, for the assembly of essential cell wall polysaccharides. nih.govnih.gov The coordination between catabolic energy production and anabolic consumption of intermediates is tightly regulated to ensure cellular efficiency and adaptation to environmental conditions. nih.gov
Advanced Research Methodologies and Analytical Techniques
Spectroscopic Techniques in Structural and Mechanistic Studies
Spectroscopic methods are indispensable for probing the intricate details of 5-O-phosphono-D-arabinofuranose at the atomic and molecular levels.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and conformational dynamics of molecules in solution. For furanose rings, which are known for their flexibility, NMR is particularly valuable. nih.gov Analysis of coupling constants and Nuclear Overhauser Effect (NOE) data provides insights into the preferred conformations of the arabinofuranose ring. doi.org While furanoside rings are generally more flexible than pyranosides, studies on related furanosides have identified specific preferred conformers. nih.gov Computational modeling, in conjunction with NMR data, helps to refine these structures and understand their dynamic behavior. doi.org
The study of arabinofuranosyl oligosaccharide analogues using ¹H NMR spectroscopy has shown that introducing a conformationally locked residue does not significantly affect the conformations of adjacent flexible furanose rings. nih.gov This highlights the localized nature of conformational preferences in some contexts. Furthermore, NMR techniques are employed to study the interaction of phosphorylated sugars with ions, such as the interaction of phosphoribosyldiphosphate with magnesium ions, which can be relevant for understanding the behavior of this compound in a physiological environment. asm.org
Mass spectrometry (MS) is a highly sensitive technique used for the identification and quantification of metabolites, including this compound, in complex biological samples. In the field of metabolomics, which aims to profile all small molecules in a biological system, MS plays a central role. Untargeted metabolomics, for instance, can identify a broad range of compounds without prior selection, which has been instrumental in diagnosing inborn errors of metabolism related to the pentose (B10789219) phosphate (B84403) pathway. nih.gov
Gas chromatography-mass spectrometry (GC-MS) is a common method for analyzing polyols and related compounds after derivatization. nih.gov More advanced techniques like liquid chromatography-mass spectrometry (LC-MS) and matrix-assisted laser desorption/ionization (MALDI)-based MS imaging offer high-resolution separation and spatial localization of metabolites within tissues. nih.gov These methods are crucial for understanding the metabolic state of cells and tissues and have been successfully applied to identify and quantify various metabolites, including those related to this compound. nih.govnih.gov
| Technique | Application | Key Findings |
| Untargeted Metabolomics | Diagnosis of inborn errors of metabolism | Detected patterns of polyol alterations in TKT and TALDO deficiencies. nih.gov |
| GC-MS | Targeted analysis of polyols | Quantified arabitol, erythritol, ribitol, xylitol, and sedoheptulose (B1238255). nih.gov |
| LC-MS and MALDI-MSI | Spatial metabolomics of tissues | Provided high-resolution mapping of metabolites in skeletal muscle. nih.gov |
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation and purification of this compound from complex mixtures and for assessing its purity. High-performance liquid chromatography (HPLC) is a versatile and widely used method for this purpose. HPLC-guided fractionation allows for the reproducible isolation of specific compounds from natural extracts or reaction mixtures. nih.gov
Thin-layer chromatography (TLC) is another valuable method, often used for monitoring the progress of reactions and for the initial separation and identification of compounds. nih.govasm.org For instance, TLC methods have been developed to isolate ³²P-labeled 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to determine cellular PRPP pools. asm.org Ion-exchange chromatography is particularly useful for separating charged molecules like phosphorylated sugars. In one instance, a dark brown solution was passed through mixed cation and anion exchange resins to obtain chromatographically pure D-arabinose. nist.gov
| Method | Application | Significance |
| High-Performance Liquid Chromatography (HPLC) | Guided isolation and purification | Enables reproducible preparation of pure compounds for further studies. nih.gov |
| Thin-Layer Chromatography (TLC) | Isolation of radiolabeled compounds | Used to determine cellular pools of related phosphorylated sugars. asm.org |
| Ion-Exchange Chromatography | Purification of sugars | Effective for removing charged impurities and isolating the target compound. nist.gov |
Molecular Biology and Genetic Engineering Approaches
Molecular biology and genetic engineering techniques are essential for studying the genes and enzymes involved in the metabolism of this compound. These approaches allow for the cloning and characterization of enzymes, the investigation of their functions, and the analysis of metabolic pathways.
For example, the cloning and characterization of cytidine (B196190) monophosphate-3-deoxy-d-manno-octulosonate synthetase from Arabidopsis thaliana helped to elucidate the synthetic pathways of 3-deoxy-d-manno-octulosonate (KDO), a component of the plant cell wall. ebi.ac.uk This study involved determining the optimal pH and cofactor requirements for the enzyme. ebi.ac.uk Similarly, genetic analyses have been used to identify mutants in genes encoding PRPP synthase in both humans and bacteria, providing valuable information about the role of this enzyme in various metabolic processes. asm.orgnih.gov These molecular approaches are fundamental to understanding the synthesis, utilization, and regulation of this compound and related compounds in living organisms.
Gene Cloning and Protein Expression for Enzyme Studies
The study of enzymes that metabolize this compound and related arabinose-containing substrates relies heavily on the production of pure, recombinant proteins. Gene cloning and heterologous protein expression are fundamental techniques that enable researchers to obtain sufficient quantities of specific enzymes for characterization and mechanistic studies.
A common strategy involves cloning the gene encoding the target enzyme into a suitable expression vector, which is then introduced into a host organism, typically Escherichia coli or Pichia pastoris, for large-scale protein production. For instance, the gene for arabinose-5-phosphate (B10769358) isomerase (KdsD) from Arabidopsis thaliana was successfully cloned into the prokaryotic expression vector pET-HTT. researchgate.net The recombinant protein was then expressed in a soluble form in E. coli BL21 (DE3) cells following induction with Isopropyl β-D-1-thiogalactopyranoside (IPTG). researchgate.net Purification of the His-tagged protein was achieved through Ni-NTA affinity chromatography and size exclusion chromatography, yielding a protein with over 85% purity. researchgate.net
Similarly, a novel α-1,3-arabinofuranosidase gene (poabf62a) from the fungus Penicillium oxalicum sp. 68 was cloned and expressed in the yeast Pichia pastoris. nih.gov This host is often chosen for expressing eukaryotic proteins, particularly those that may require post-translational modifications. The use of plasmid-based systems with inducible promoters, such as the araBAD promoter which is induced by arabinose, allows for controlled expression of the target gene. nih.gov This control is crucial for producing large amounts of protein for purification and subsequent enzymatic assays. nih.gov
The selection of the expression system and purification strategy is critical for obtaining active enzymes. These recombinant proteins are essential for determining kinetic parameters, substrate specificity, and for structural studies that provide insight into their biological functions related to arabinose metabolism. researchgate.netnih.gov
| Enzyme | Source Organism | Expression Host | Vector | Inducer | Purification Method | Reference |
|---|---|---|---|---|---|---|
| Arabinose-5-phosphate isomerase (KdsD) | Arabidopsis thaliana | E. coli BL21 (DE3) | pET-HTT | IPTG | Ni-NTA affinity chromatography, Size exclusion chromatography | researchgate.net |
| α-1,3-Arabinofuranosidase (PoAbf62A) | Penicillium oxalicum sp. 68 | Pichia pastoris | Not specified | Not specified | Not specified | nih.gov |
Site-Directed Mutagenesis for Mechanistic Probes
In the study of enzymes acting on arabinofuranose derivatives, site-directed mutagenesis has been employed to elucidate their reaction mechanisms. For example, to probe the mechanism of retaining α-l-arabinofuranosidases, a mutant of the Alicyclobacillus sp. enzyme AkAbfB was created. nih.gov The specific mutation, E221Q, replaced the catalytic acid/base residue, glutamic acid (E) at position 221, with glutamine (Q). nih.gov This type of mutation is a classic strategy; glutamine is structurally similar to glutamic acid but lacks its acidic proton, thereby inactivating the enzyme's catalytic machinery with minimal structural perturbation. This allows researchers to study enzyme-substrate interactions or trap reaction intermediates.
The generation of such mutants is often accomplished using commercially available kits, such as the Q5 site-directed mutagenesis kit. nih.govresearchgate.net This process involves designing primers that contain the desired nucleotide change. These primers are then used in a polymerase chain reaction (PCR) with the plasmid containing the wild-type gene as a template. youtube.com The resulting product is a new plasmid incorporating the specific mutation, which can then be expressed to produce the modified protein for functional analysis. nih.govyoutube.com
| Enzyme | Mutation | Methodology | Purpose of Mutation | Reference |
|---|---|---|---|---|
| AkAbfB (α-l-Arabinofuranosidase) | E221Q (Glutamic Acid to Glutamine) | Q5 site-directed mutagenesis kit | To probe the Koshland double-displacement mechanism by inactivating the catalytic acid/base residue. | nih.gov |
Future Research Directions and Emerging Concepts
Elucidation of Unexplored Metabolic Branches
Current knowledge primarily links 5-O-phosphono-D-arabinofuranose to the biosynthesis of lipopolysaccharides (LPS) and K-antigen capsules in Gram-negative bacteria. nih.gov However, the full extent of its metabolic involvement is likely broader. Future research should focus on identifying and characterizing new metabolic pathways that utilize A5P. This could involve metabolomic profiling of various organisms under different growth conditions to detect novel downstream products derived from this intermediate. Investigating the metabolic fate of A5P in organisms where its role is not yet well-defined, including diverse bacterial species and potentially some eukaryotes, could reveal unexpected metabolic networks. hmdb.ca The possibility that A5P acts as a regulatory molecule, influencing metabolic fluxes through allosteric interactions with enzymes beyond its direct pathway, also warrants investigation. nih.gov
Discovery of Novel Enzymes and Reaction Mechanisms
The enzymatic conversion of D-ribulose-5-phosphate to this compound is catalyzed by D-arabinose-5-phosphate isomerase (API). nih.gov While several APIs have been characterized, the search for novel isomerases with unique properties, such as different substrate specificities or regulatory mechanisms, continues. nih.gov For instance, the identification and characterization of L-arabinose 1-dehydrogenase in Azospirillum brasiliense revealed a novel first step in an L-arabinose metabolic pathway, highlighting the potential for discovering new enzymes even in well-studied areas of carbohydrate metabolism. nih.gov Furthermore, the enzymes that act downstream of A5P in newly discovered metabolic branches will need to be identified and their reaction mechanisms elucidated. This could involve a combination of genetic screening, protein purification, and structural biology to understand the catalytic strategies employed by these novel enzymes.
A key area of interest is the epimerization of ribose to arabinose at the lipid-linked level in mycobacteria, a critical step in the formation of the arabinan (B1173331) component of the cell wall. nih.govnih.gov The enzymes responsible for this transformation, which utilize a lipid-linked sugar as a substrate, represent a unique class of epimerases. nih.gov Further investigation into their structure and mechanism will provide fundamental insights into carbohydrate biochemistry.
Application in Biocatalysis and Synthetic Biology Research
The enzymes involved in the metabolism of this compound and its precursors are valuable tools for biocatalysis and synthetic biology. A multi-enzymatic cascade has already been designed to produce arabinose nucleosides from inexpensive starting materials like sucrose. mdpi.com This engineered pathway incorporates a D-arabinose 5-phosphate isomerase to convert an intermediate into A5P, which is then further processed. mdpi.com
Future research could expand on this by:
Engineering novel metabolic pathways: By combining enzymes from different organisms, synthetic pathways could be constructed in microbial hosts for the production of high-value chemicals derived from A5P.
Improving enzyme properties: Techniques like directed evolution and rational mutagenesis can be used to enhance the stability, activity, and substrate specificity of enzymes like API for more efficient biocatalytic processes. mdpi.com
Developing whole-cell biocatalysts: Creating engineered microorganisms that can efficiently convert simple sugars into complex arabinose-containing compounds would have significant industrial applications.
The table below summarizes some of the key enzymes involved in A5P metabolism and their potential applications in biocatalysis.
| Enzyme | EC Number | Reaction Catalyzed | Potential Application in Biocatalysis |
| D-arabinose-5-phosphate isomerase (API) | 5.3.1.13 | D-ribulose-5-phosphate <=> D-arabinose-5-phosphate | Production of arabinose-containing compounds |
| L-arabinose isomerase | 5.3.1.4 | L-arabinose <=> L-ribulose | Synthesis of L-ribulose and its derivatives |
| Ribulokinase | 2.7.1.16 | ATP + D-ribulose => ADP + D-ribulose-5-phosphate | Phosphorylation of ribulose for entry into synthetic pathways |
| L-arabinose 1-dehydrogenase | 1.1.1.46 | L-arabinose + NADP+ <=> L-arabino-1,4-lactone + NADPH | Production of L-arabino-gamma-lactone |
Development of Advanced Chemical Probes for Cellular Pathways
Understanding the spatial and temporal dynamics of this compound and its downstream products within a cell requires sophisticated tools. The development of advanced chemical probes represents a promising frontier. These probes could be synthetic analogs of A5P or its derivatives that are tagged with reporter molecules such as fluorophores or affinity labels. Such probes could be used to visualize the localization of arabinose-containing glycans in real-time, as has been demonstrated with probes for D-arabinofuranose (D-Araf). researchgate.net
Future efforts in this area could focus on:
Designing cell-permeable probes: To study intracellular processes, probes must be able to cross the cell membrane.
Creating activity-based probes: These probes would specifically label the active sites of enzymes that bind to A5P or its metabolites, allowing for the profiling of enzyme activity in complex biological samples.
Developing probes for specific metabolic states: Probes could be designed to be sensitive to changes in metabolic flux, providing insights into how the A5P pathway is regulated in response to different stimuli.
Comparative Biochemical Studies Across Diverse Organisms
While the role of this compound is well-established in certain bacteria like E. coli and Mycobacterium tuberculosis, its presence and function in a wider range of organisms remain to be explored. nih.govnih.gov Comparative biochemical studies across diverse domains of life, including different bacterial phyla, archaea, and lower eukaryotes, could reveal evolutionary variations in the A5P metabolic network. Such studies might uncover organisms that utilize A5P in unique ways or possess novel enzymes for its synthesis and degradation.
For instance, while L-arabinose metabolism is well-characterized in fungi like Aspergillus niger, the metabolism of D-arabinose and its phosphorylated derivatives in these organisms is less understood. nih.gov Comparative genomics and enzymology could identify orthologs and analogs of the enzymes involved in A5P metabolism, shedding light on the evolutionary history and functional diversification of this pathway. This comparative approach will not only expand our fundamental understanding of carbohydrate metabolism but may also identify new enzymatic tools for biotechnology and potential targets for antimicrobial drug development.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 5-O-phosphono-D-arabinofuranose, and what purification techniques ensure high enantiomeric purity?
- Methodological Answer: Synthesis typically involves phosphorylation of D-arabinofuranose derivatives using phosphoramidite or H-phosphonate chemistry. Purification is achieved via ion-exchange chromatography or reverse-phase HPLC, with enantiomeric purity verified by chiral column chromatography and circular dichroism (CD) spectroscopy. Structural confirmation requires and NMR, complemented by high-resolution mass spectrometry (HRMS) .
Q. How is the structural conformation of this compound characterized experimentally?
- Methodological Answer: X-ray crystallography is the gold standard for resolving its 3D structure, while solution-state NMR (e.g., , ) identifies dynamic conformations. Computational methods like DFT (density functional theory) optimize geometries and predict spectral profiles, which are cross-validated with experimental data .
Q. What biological roles or enzymatic interactions are associated with this compound?
- Methodological Answer: The compound may act as a substrate analog in glycosyltransferase assays. Researchers use kinetic studies (e.g., Michaelis-Menten plots) and competitive inhibition assays to evaluate its interaction with enzymes like arabinofuranosyltransferases. Radiolabeled () variants track metabolic incorporation in cell cultures .
Advanced Research Questions
Q. How can discrepancies between computational conformational predictions and experimental NMR data for this compound be resolved?
- Methodological Answer: Discrepancies often arise from solvent effects or dynamic averaging in solution. To address this:
- Perform variable-temperature NMR to assess conformational flexibility.
- Use MD (molecular dynamics) simulations with explicit solvent models to replicate experimental conditions.
- Compare NOE (nuclear Overhauser effect) patterns with simulated trajectories .
Q. What experimental design considerations are critical for studying the phosphorylation site’s impact on enzymatic activity?
- Methodological Answer: A comparative study using analogs (e.g., 3-O-phosphono or 2-O-phosphono derivatives) requires:
- Controlled synthesis: Ensure regioselective phosphorylation via protecting-group strategies (e.g., benzoyl or TBDMS groups).
- Enzymatic assays: Use stopped-flow kinetics to measure turnover rates.
- Structural analysis: Correlate activity differences with X-ray structures of enzyme-ligand complexes .
Q. What strategies mitigate hydrolysis or degradation of this compound during in vitro studies?
- Methodological Answer:
- Buffer optimization: Use Tris or HEPES buffers (pH 7–8) with chelating agents (EDTA) to sequester metal ions that catalyze hydrolysis.
- Temperature control: Store samples at −80°C in lyophilized form and avoid repeated freeze-thaw cycles.
- Stability assays: Monitor degradation via LC-MS over time and adjust experimental timelines accordingly .
Q. How do solvent polarity and counterion selection influence the compound’s reactivity in glycosylation reactions?
- Methodological Answer:
- Solvent screening: Test aprotic solvents (DMF, DMSO) versus polar protic solvents (MeOH, HO) to assess reaction rates (TLC monitoring).
- Counterion effects: Compare triflate, acetate, or tetrafluoroborate salts in SN2-type glycosylations. Use conductivity measurements and NMR to track ion-pairing effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermodynamic stability of this compound’s furanose ring?
- Methodological Answer: Contradictions may stem from differing measurement techniques (e.g., solution vs. solid-state). Resolve by:
- Conducting DSC (differential scanning calorimetry) for thermal stability in crystalline form.
- Comparing solution-phase - NOESY data with solid-state NMR or X-ray results.
- Re-evaluating computational models (e.g., MM3 force field vs. DFT-D3 dispersion corrections) .
Frameworks for Research Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
